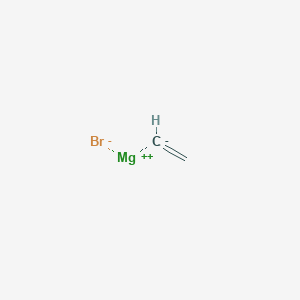

Vinylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;ethene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGJCSHZTFKPNO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[CH-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883758 | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS] | |

| Record name | Vinylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1826-67-1 | |

| Record name | Magnesium, bromoethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromovinylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Cornerstone Reagent: A Technical History of Vinylmagnesium Bromide

For Immediate Release

A foundational organometallic compound, vinylmagnesium bromide, has served as a cornerstone in synthetic chemistry for decades, enabling the formation of complex molecular architectures across the pharmaceutical and materials science landscapes. This in-depth technical guide explores the historical discovery of this pivotal Grignard reagent, presenting its evolution from initial synthesis to modern applications. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview, including detailed experimental protocols and quantitative data, to illuminate the significance and practical utility of this compound.

A New Frontier in Organometallic Chemistry: The Discovery of this compound

While the pioneering work of Victor Grignard in the early 1900s laid the groundwork for organomagnesium chemistry, the successful synthesis of this compound was a later development.[1][2] It was the French chemist H. Normant who first described the preparation of this vinyl Grignard reagent.[3] His initial findings were published in a 1954 paper in Comptes rendus de l'Académie des sciences, followed by a more detailed account in the Bulletin de la Société Chimique de France in 1957.

Normant's breakthrough was the use of tetrahydrofuran (B95107) (THF) as the solvent. Prior attempts to synthesize vinyl Grignard reagents in diethyl ether, the conventional solvent for Grignard reactions, were largely unsuccessful. The use of THF proved to be a critical innovation, facilitating the reaction between vinyl bromide and magnesium metal to produce the desired this compound in high yields. This discovery opened up a new class of nucleophilic vinylating agents for organic synthesis.

The Synthesis of this compound: From Discovery to Modern Protocols

Key Experimental Protocol: A Modern Adaptation of Normant's Synthesis

The following protocol details a standard laboratory-scale synthesis of this compound, reflecting the core principles established by Normant.

Objective: To synthesize a solution of this compound in tetrahydrofuran.

Materials:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 36 g | 1.5 |

| Vinyl Bromide | C₂H₃Br | 106.95 | 118 g | 1.1 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 350 mL | - |

| 1,2-Dibromoethane (B42909) (initiator) | C₂H₄Br₂ | 187.86 | 4 mL | - |

Procedure:

-

Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the magnesium turnings. Cover the magnesium with 100 mL of anhydrous THF.

-

Initiation: Add 4 mL of 1,2-dibromoethane to the stirred suspension. A gentle warming of the flask may be necessary to initiate the reaction, which is indicated by the evolution of gas and a slight increase in temperature.

-

Addition of Vinyl Bromide: Once the initial exothermic reaction subsides, cool the flask to 35°C. Prepare a solution of vinyl bromide in 250 mL of anhydrous THF and add it dropwise to the reaction mixture over a period of 2.5 hours, maintaining the temperature between 35°C and 40°C.

-

Completion of Reaction: After the addition is complete, continue stirring and heating the mixture at 40°C for an additional hour to ensure complete reaction.

-

Standardization and Storage: The resulting dark-grey solution of this compound can be standardized by titration and should be stored under an inert atmosphere (e.g., nitrogen or argon). The yield is typically high, often exceeding 90%.[1]

Safety Precautions: this compound is highly reactive and moisture-sensitive. All manipulations should be carried out under anhydrous conditions and an inert atmosphere. Vinyl bromide is a volatile and toxic liquid. Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and the procedure should be performed in a well-ventilated fume hood.

The Underlying Chemistry: Reaction Mechanism and Logical Flow

The synthesis of this compound follows the general mechanism of Grignard reagent formation. The reaction occurs on the surface of the magnesium metal.

The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond of vinyl bromide. Tetrahydrofuran plays a crucial role not only as a solvent but also by coordinating to the magnesium center, stabilizing the resulting Grignard reagent.

Quantitative Analysis of the Synthesis

The synthesis of this compound is a highly efficient process, a key factor in its widespread adoption in organic synthesis.

| Parameter | Value | Reference |

| Typical Yield | > 90% | [1] |

| Reaction Temperature | 35-40 °C | [1] |

| Solvent | Tetrahydrofuran (THF) | [3] |

Conclusion: An Enduring Legacy in Synthesis

The discovery of this compound by H. Normant marked a significant advancement in the field of organometallic chemistry. The development of a reliable method for its synthesis in tetrahydrofuran provided chemists with a powerful tool for the introduction of vinyl groups into organic molecules. This capability has had a profound impact on the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials. The enduring legacy of this discovery is evident in the continued and widespread use of this compound as a fundamental building block in modern organic synthesis.

References

An In-depth Technical Guide to the Synthesis Mechanism of Vinylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of vinylmagnesium bromide, a critical Grignard reagent in organic chemistry. The document details the reaction mechanism, presents quantitative data from established experimental protocols, and offers visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Mechanism: A Single Electron Transfer Pathway

The formation of this compound from vinyl bromide and magnesium metal is understood to proceed primarily through a single electron transfer (SET) mechanism.[1][2] This process occurs on the surface of the magnesium metal and involves radical intermediates.[2] Unlike the more straightforward concerted insertion mechanism sometimes proposed for alkyl halides, the involvement of an sp²-hybridized carbon in vinyl halides favors the SET pathway.

The reaction can be broken down into the following key steps:

-

Initiation: The process begins with the transfer of a single electron from the magnesium metal surface to the vinyl bromide molecule. This electron transfer is a crucial initiation step.

-

Formation of a Radical Anion: The addition of an electron to vinyl bromide results in the formation of a short-lived radical anion intermediate.

-

Dissociation: This radical anion rapidly dissociates, cleaving the carbon-bromine bond to yield a vinyl radical and a bromide anion.

-

Adsorption and Further Reaction: The highly reactive vinyl radical is adsorbed onto the magnesium surface. A second single electron transfer from the magnesium to the vinyl radical then occurs, forming a vinyl carbanion.

-

Final Product Formation: The newly formed vinyl carbanion combines with the magnesium cation (Mg²⁺) and the previously formed bromide anion to yield the final product, this compound.

Tetrahydrofuran (THF) is a commonly used solvent for this reaction as it is less reactive than many alkyl halides and effectively solvates and stabilizes the resulting Grignard reagent.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the single electron transfer mechanism for the synthesis of this compound.

Caption: A diagram illustrating the single electron transfer (SET) mechanism for the formation of this compound.

Experimental Protocols for Synthesis

The synthesis of this compound is a standard laboratory procedure. Below are detailed methodologies from reputable sources, providing a framework for its preparation.

General Experimental Workflow

The following diagram outlines a typical workflow for the laboratory synthesis and subsequent use of this compound.

Caption: A flowchart depicting a standard experimental workflow for the synthesis and utilization of this compound.

Detailed Experimental Methodologies

The following protocols are adapted from established synthetic procedures.

Protocol 1: General Laboratory Synthesis

This procedure is a common method for preparing this compound in a laboratory setting.[3][4]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The system is maintained under an inert atmosphere (e.g., dry nitrogen).

-

Reagents:

-

Magnesium turnings: 1.2 gram-atoms

-

Vinyl bromide: 1.3 moles

-

Tetrahydrofuran (THF), anhydrous: ~500 mL

-

-

Procedure:

-

Place the magnesium turnings in the flask and cover them with a portion of the anhydrous THF.

-

Begin stirring and add a small amount of vinyl bromide to initiate the reaction. Initiation may be indicated by a gentle reflux or the disappearance of the shiny magnesium surface. If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.

-

Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux for an additional 30 minutes to ensure the reaction goes to completion.

-

The resulting solution of this compound is typically used directly for subsequent reactions.

-

Protocol 2: Synthesis with Controlled Temperature

This protocol emphasizes temperature control to ensure a smooth reaction.[5]

-

Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Reagents:

-

Magnesium turnings (well-dried): 1.5 mol (36 g)

-

1,2-dibromoethane: 4 mL

-

Vinyl bromide: 1.1 mol (118 g)

-

Tetrahydrofuran (THF), dry: 350 mL total

-

-

Procedure:

-

Cover the magnesium turnings with 100 mL of dry THF.

-

Add the 1,2-dibromoethane with stirring to activate the magnesium.

-

After the initial exothermic reaction subsides, cool the mixture to 35°C.

-

Add a mixture of the vinyl bromide and 250 mL of THF dropwise over 2.5 hours, maintaining the reaction temperature between 35 and 40°C.

-

After the addition is complete, continue stirring and heating at 40°C for another hour.

-

The resulting solution contains approximately 1.0 M this compound.

-

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reactant and Solvent Quantities

| Parameter | Protocol 1 | Protocol 2 |

| Magnesium (g-atoms/mol) | 1.2 | 1.5 |

| Magnesium (g) | ~29.2 | 36 |

| Vinyl Bromide (mol) | 1.3 | 1.1 |

| Vinyl Bromide (g) | ~139 | 118 |

| THF (mL) | ~500 | 350 |

Table 2: Reaction Conditions and Yield

| Parameter | Protocol 1 | Protocol 2 |

| Initiator (optional) | I₂, 1,2-dibromoethane | 1,2-dibromoethane |

| Reaction Temperature | Gentle Reflux | 35-40°C |

| Addition Time | Not specified | 2.5 hours |

| Post-addition Reaction Time | 30 minutes | 1 hour |

| Reported Yield | >90% (in solution) | >90% (in solution) |

Note: The yields are typically determined by titration of the resulting Grignard solution, as the product is generally used in situ.

Conclusion

The synthesis of this compound is a fundamental and widely utilized transformation in organic synthesis. A thorough understanding of its single electron transfer mechanism, coupled with carefully executed experimental protocols, is essential for its successful preparation and application in the development of novel chemical entities. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

The Genesis of a Nucleophile: An In-depth Technical Guide to the Theoretical Principles of Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent, an organomagnesium halide (R-Mg-X), is a cornerstone of synthetic organic chemistry, renowned for its potent nucleophilicity and its ability to forge new carbon-carbon bonds. The formation of this indispensable tool, a seemingly straightforward reaction between an organic halide and magnesium metal, is governed by a complex interplay of mechanistic pathways, surface chemistry, and solvent effects. A thorough understanding of these theoretical underpinnings is paramount for optimizing reaction conditions, maximizing yields, and ensuring the safe and reproducible synthesis of these versatile reagents. This technical guide delves into the core principles of Grignard reagent formation, providing a detailed exploration of the prevailing mechanistic theories, the critical role of the solvent and magnesium surface, and practical experimental considerations.

I. The Mechanistic Dichotomy: Single Electron Transfer vs. Concerted Pathways

The prevailing mechanism for Grignard reagent formation involves a single electron transfer (SET) from the surface of the magnesium metal to the organic halide.[1][2][3] This initial step generates a radical anion, which subsequently fragments to form an alkyl or aryl radical and a halide ion. These highly reactive radical intermediates are central to the formation of the organomagnesium species.

However, the exact sequence of events following the initial SET remains a subject of discussion, with evidence supporting both radical and non-radical (concerted) pathways, particularly in the subsequent reactions of Grignard reagents.[4][5] Radical clock experiments, designed to trap short-lived radical intermediates, have provided crucial insights. For instance, in the context of Grignard additions to carbonyl compounds, the absence of rearranged products from certain radical clocks suggests that a concerted, two-electron transfer mechanism may be operative in some cases.[4][6]

The nature of the organic halide and the reaction conditions can influence the dominant pathway. Theoretical studies suggest that for the formation of the Grignard reagent itself, a radical pathway is prevalent, especially with smaller magnesium clusters.[7]

Key Mechanistic Steps (SET Pathway):

-

Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-halogen bond of the organic halide (R-X).

-

Mg(s) + R-X → Mg⁺•(s) + [R-X]⁻•

-

-

Dissociative Electron Transfer: The resulting radical anion [R-X]⁻• rapidly dissociates to form an organic radical (R•) and a halide anion (X⁻).

-

[R-X]⁻• → R• + X⁻

-

-

Radical Recombination: The organic radical then reacts with the magnesium surface, which now bears a positive charge and a single electron (Mg⁺•), to form the Grignard reagent.

-

R• + Mg⁺•(s) + X⁻ → R-Mg-X

-

II. The Crucial Role of the Solvent

The choice of solvent is critical for the successful formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are indispensable due to their ability to solvate and stabilize the organomagnesium species through coordination with the magnesium atom.[2][8] This solvation is crucial for preventing the aggregation and precipitation of the Grignard reagent and for maintaining its nucleophilic character.

The solvent's Lewis basicity plays a significant role in its effectiveness. The oxygen atoms of the ether donate lone pairs of electrons to the electron-deficient magnesium center, forming a coordination complex. This complex not only solubilizes the reagent but also influences its reactivity.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Performance Characteristics |

| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Traditional solvent, good for initiating reactions due to its low boiling point, but can be highly volatile. |

| Tetrahydrofuran (THF) | 66 | 7.5 | More polar than Et₂O, often leads to faster reaction rates and is better for forming Grignard reagents from less reactive chlorides. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | A "greener" alternative to THF, with a higher boiling point and lower water miscibility. Often provides comparable or superior yields and can suppress Wurtz coupling side reactions.[9][10][11] |

| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Another greener alternative with a higher boiling point and flash point, offering safety advantages. |

III. The Magnesium Surface: A Heterogeneous Reaction Environment

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The condition of this surface is a critical factor influencing the initiation and rate of the reaction. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which acts as a barrier to the reaction with the organic halide.[12][13] Therefore, activation of the magnesium surface is almost always necessary to initiate the reaction.

Magnesium Activation Methods

Various physical and chemical methods are employed to disrupt the MgO layer and expose fresh, reactive magnesium.

| Activation Method | Principle | Advantages | Disadvantages |

| Chemical | |||

| Iodine (I₂) | Reacts with the magnesium surface to form magnesium iodide, disrupting the oxide layer.[12][14] | Simple to implement; the disappearance of the iodine color indicates initiation. | Can sometimes lead to side reactions. |

| 1,2-Dibromoethane | Reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide, cleaning the surface.[13][14] | Highly effective; the evolution of gas is a clear indicator of initiation. | Introduces another halide into the reaction mixture. |

| Diisobutylaluminium hydride (DIBAH) | Reduces the magnesium oxide layer and can also act as a drying agent.[15] | Effective for a wide range of Grignard reagents. | Requires careful handling. |

| Physical | |||

| Mechanical Stirring/Crushing | Physically breaks the oxide layer, exposing fresh metal.[14] | Simple and avoids chemical contaminants. | Can be difficult to implement on a large scale. |

| Sonication | Uses ultrasonic waves to cavitate the solvent, which cleans and activates the magnesium surface.[14] | Effective and can often initiate difficult reactions. | Requires specialized equipment. |

IV. Experimental Protocols

Precise and careful execution of experimental procedures is vital for the successful synthesis of Grignard reagents. The following are generalized protocols for key experiments that are fundamental to understanding and performing Grignard reactions.

A. General Protocol for Grignard Reagent Synthesis

Objective: To prepare a Grignard reagent from an organic halide and magnesium turnings.

Materials:

-

Magnesium turnings

-

Organic halide (e.g., bromobenzene)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (activator)

-

Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Assemble the dry glassware under an inert atmosphere.

-

Place the magnesium turnings in the reaction flask.

-

Add a small crystal of iodine.

-

Add a small portion of the anhydrous solvent to cover the magnesium.

-

Dissolve the organic halide in the remaining anhydrous solvent in the dropping funnel.

-

Add a small amount of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of iodine color), gentle bubbling, and an exothermic reaction.[12]

-

Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture (with gentle heating if necessary) until the magnesium is consumed.

B. Protocol for a Radical Clock Experiment

Objective: To investigate the involvement of radical intermediates in a Grignard reaction using a radical clock substrate.

Materials:

-

A suitable radical clock substrate (e.g., a 5-hexenyl halide)

-

Magnesium turnings

-

Anhydrous THF

-

Standard Grignard reaction setup

-

GC-MS for product analysis

Procedure:

-

Synthesize the Grignard reagent from the radical clock halide following the general protocol.

-

After the reaction is complete, quench the reaction mixture with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the organic products with a suitable solvent.

-

Analyze the product mixture by GC-MS. The presence of cyclized products (e.g., cyclopentylmethyl derivatives from a 5-hexenyl radical) provides evidence for the formation of a radical intermediate.[16] The ratio of cyclized to uncyclized products can be used to estimate the rate of the radical trapping step.

V. Quantitative Data Summary

The efficiency of Grignard reagent formation is influenced by the choice of halide, solvent, and activation method. The following tables summarize typical quantitative data observed under optimized laboratory conditions.

Table 1: Influence of Halogen on Grignard Reagent Yield [17]

| Alkyl Halide | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range (%) | Notes |

| R-I | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable. |

| R-Br | High | ~285 | 70-90% | The most commonly used halides, offering a good balance of reactivity and stability. |

| R-Cl | Moderate | ~340 | 50-80% | Less reactive, often requiring activation and longer reaction times. |

| R-F | Very Low | ~452 | <10% | Generally unreactive under standard conditions due to the strong C-F bond. |

Table 2: Comparison of Solvents for the Formation of Phenylmagnesium Bromide [18]

| Solvent | Initiator | Reaction Time (h) | Yield (%) |

| Diethyl Ether | Iodine | 1 | 94 |

| THF | Iodine | 1 | 27 |

| 2-MeTHF | Iodine | 1 | 90 |

| CPME | DIBAH | 2 | 45 |

Conclusion

The formation of Grignard reagents, while a fundamental transformation in organic synthesis, is a mechanistically nuanced process. The prevailing single electron transfer mechanism provides a robust framework for understanding the initial steps of the reaction, while the debate surrounding concerted pathways in subsequent reactions highlights the complexity of these organometallic species. The critical roles of ethereal solvents in stabilization and the magnesium surface in initiation underscore the importance of careful control over reaction parameters. By leveraging a deep understanding of these theoretical principles, researchers, scientists, and drug development professionals can effectively harness the synthetic power of Grignard reagents, paving the way for the efficient and reliable construction of complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Electronic Structure of Vinylmagnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium bromide (CH₂=CHMgBr), a prominent member of the Grignard reagent family, is a cornerstone in organic synthesis, enabling the formation of crucial carbon-carbon bonds. Its utility is fundamentally governed by its electronic structure, which dictates its reactivity as a potent nucleophile. This technical guide provides a comprehensive examination of the electronic structure of this compound, synthesizing available experimental and computational data. The document covers its molecular geometry, bonding characteristics, spectroscopic signatures, and the dynamic nature of its existence in solution. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its structural and reactive properties to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Introduction

Grignard reagents, organometallic compounds typically represented as R-Mg-X, are indispensable tools in synthetic organic chemistry.[1] Among these, this compound holds a significant position due to its ability to introduce a vinyl moiety, a valuable functional group in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] The reactivity of this compound is a direct consequence of the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the α-carbon of the vinyl group.[3] This guide aims to provide a detailed exposition of the electronic and molecular structure of this compound, offering insights into the fundamental principles that govern its chemical behavior.

Molecular Structure and Bonding

The definitive molecular structure of this compound in the solid state remains elusive due to the challenges in crystallizing this highly reactive and solvent-complexed species. However, a wealth of spectroscopic and computational data for vinyl bromide and related organometallic compounds allows for a detailed and accurate model of its structure.

Molecular Geometry

The geometry of the vinyl group is largely retained upon the formation of the Grignard reagent. The sp² hybridization of the carbon atoms dictates a planar arrangement of the vinyl fragment. In its common form in solution, this compound is coordinated with solvent molecules, typically tetrahydrofuran (B95107) (THF), which play a crucial role in stabilizing the reagent.[4]

Table 1: Experimental and Calculated Bond Lengths and Angles for Vinyl Bromide and Estimated Values for this compound

| Parameter | Vinyl Bromide (Experimental) | This compound (Estimated) |

| Bond Lengths (Å) | ||

| C=C | 1.332 ± 0.001 | ~1.34 |

| C-Br | 1.884 ± 0.001 | N/A |

| C-H (α) | 1.080 ± 0.001 | ~1.08 |

| C-H (β, cis) | 1.080 (assumed) | ~1.08 |

| C-H (β, trans) | 1.088 ± 0.001 | ~1.09 |

| C-Mg | N/A | ~2.1-2.2 |

| Mg-Br | N/A | ~2.4-2.5 |

| **Bond Angles (°) ** | ||

| ∠C=C-Br | 122.0 ± 0.1 | N/A |

| ∠C=C-H (α) | 121.0 (calculated) | ~121 |

| ∠H-C-H (β) | 118.0 (calculated) | ~118 |

Note: Estimated values for this compound are based on typical bond lengths found in related vinyl-metal compounds and Grignard reagents. The actual values can vary depending on the solvent and aggregation state.

The Carbon-Magnesium Bond

The C-Mg bond is the focal point of this compound's reactivity. The significant difference in electronegativity between carbon (~2.55) and magnesium (1.31) results in a highly polar covalent bond. This polarization leads to a substantial partial negative charge (δ-) on the α-carbon and a partial positive charge (δ+) on the magnesium atom. This "carbanionic" character makes the α-carbon a potent nucleophile, readily attacking electrophilic centers.[3]

The Schlenk Equilibrium

In ethereal solvents like THF, Grignard reagents exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium.[1] For this compound, this equilibrium involves the monomeric species (CH₂=CHMgBr), the dimeric species, and the disproportionation products, divinylmagnesium ( (CH₂=CH)₂Mg ) and magnesium bromide (MgBr₂).[1] The position of this equilibrium is influenced by the solvent, concentration, and temperature.

Caption: The Schlenk equilibrium for this compound in solution.

Electronic Structure and Molecular Orbitals

A molecular orbital (MO) description provides a more nuanced picture of the bonding in this compound. The interaction between the vinyl group's π system and the orbitals of the magnesium atom is key to its electronic properties.

Molecular Orbital Diagram

Caption: A qualitative molecular orbital diagram for this compound.

Spectroscopic Characterization

Spectroscopic techniques are vital for the characterization and quality control of this compound solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the formation of the vinyl Grignard reagent and for estimating its concentration. The chemical shifts and coupling constants of the vinyl protons are significantly different from those of the starting vinyl bromide.

Table 2: ¹H NMR Data for this compound in THF

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hα | 6.15 | dd | J(α,β-trans) = 23.3, J(α,β-cis) = 17.7 |

| Hβ (cis to Mg) | 5.51 | dd | J(β-cis, α) = 17.7, J(gem) = 7.6 |

| Hβ (trans to Mg) | 6.67 | dd | J(β-trans, α) = 23.3, J(gem) = 7.6 |

| Data obtained from ChemicalBook.[5] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The C=C stretching frequency in this compound is expected to be slightly lower than in vinyl bromide due to the donation of electron density from the C-Mg bond into the π* orbital of the double bond.

Table 3: Key Vibrational Frequencies for Vinyl Bromide and Estimated Frequencies for this compound

| Vibrational Mode | Vinyl Bromide (cm⁻¹) | This compound (Estimated, cm⁻¹) |

| C=C Stretch | 1602 | ~1580-1600 |

| =C-H Stretch | 3027, 3087, 3112 | ~3000-3100 |

| C-Br Stretch | 612 | N/A |

| C-Mg Stretch | N/A | ~400-600 |

Experimental Protocols

Synthesis of this compound in THF[7][8]

This procedure describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings (36 g, 1.5 mol)

-

Anhydrous tetrahydrofuran (THF) (350 mL)

-

1,2-Dibromoethane (B42909) (4 mL)

-

Vinyl bromide (118 g, 1.1 mol)

Procedure:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).

-

Place the magnesium turnings in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Add 100 mL of anhydrous THF to cover the magnesium.

-

Add the 1,2-dibromoethane to initiate the reaction (indicated by gas evolution and warming).

-

Once the initial reaction subsides, cool the flask to 35 °C.

-

Add a solution of vinyl bromide in 250 mL of anhydrous THF dropwise over 2.5 hours, maintaining the temperature between 35 and 40 °C.

-

After the addition is complete, continue stirring at 40 °C for an additional hour.

-

The resulting dark grey solution is approximately 1.0 M this compound.

Caption: Workflow for the synthesis of this compound.

Characterization by Titration

The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.[6]

Conclusion

The electronic structure of this compound is characterized by a highly polarized carbon-magnesium bond, which is the source of its potent nucleophilicity. While a definitive crystal structure remains to be determined, a combination of spectroscopic data and theoretical considerations provides a robust model of its molecular geometry and bonding. The presence of the Schlenk equilibrium in solution adds a layer of complexity to its behavior, highlighting the importance of the solvent in stabilizing the various species. A thorough understanding of these structural and electronic features is paramount for the effective and predictable application of this versatile reagent in the synthesis of pharmaceuticals and other complex organic molecules.

References

- 1. This compound | 1826-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|Grignard Reagent for Synthesis [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(1826-67-1) 1H NMR [m.chemicalbook.com]

- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Schlenk Equilibrium in Vinylmagnesium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Schlenk Equilibrium: A Fundamental Concept

The Schlenk equilibrium describes the disproportionation of an organomagnesium halide (RMgX) in solution into its corresponding dialkylmagnesium compound (R₂Mg) and magnesium halide (MgX₂).[1] For vinylmagnesium bromide (CH₂=CHMgBr), the equilibrium can be represented as follows:

2 CH₂=CHMgBr ⇌ (CH₂=CH)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the nature of the organic group.[1][2] In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, all three magnesium species are solvated, further complicating the equilibrium with solvent coordination dynamics.[3]

Quantitative Analysis of the Schlenk Equilibrium

While classical methods like acid-base titration can determine the total concentration of the Grignard reagent, they cannot distinguish between the different species present in the Schlenk equilibrium.[4] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the quantitative analysis of these solutions.[5][6]

Quantitative NMR (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) allows for the determination of the relative concentrations of this compound, divinylmagnesium, and the total vinyl concentration by integrating the distinct signals of the vinyl protons in each species.

Table 1: Representative ¹H NMR Chemical Shifts for Vinyl Magnesium Species in THF

| Species | Protons | Chemical Shift (δ, ppm) |

| CH₂=CHMgBr | Vinyl protons | ~5.8 - 6.5 |

| (CH₂=CH)₂Mg | Vinyl protons | ~5.7 - 6.4 |

Note: The exact chemical shifts can vary depending on the concentration, temperature, and specific solvent batch. It is crucial to acquire a reference spectrum for divinylmagnesium, which can be prepared by precipitating MgBr₂ from the equilibrium mixture with dioxane.[1]

The equilibrium constant, K, can be calculated using the concentrations of the species determined by qNMR:

K = [ (CH₂=CH)₂Mg ] [ MgBr₂ ] / [ CH₂=CHMgBr ]²

Thermodynamic Parameters from Variable Temperature NMR

By performing qNMR experiments at different temperatures, the thermodynamic parameters of the Schlenk equilibrium—enthalpy (ΔH) and entropy (ΔS)—can be determined using the van 't Hoff equation. This provides a deeper understanding of the driving forces of the equilibrium. A study on cyclopentadienylmagnesium bromide provides a precedent for this methodology.[5][6]

Table 2: Thermodynamic Data for the Schlenk Equilibrium of Various Grignard Reagents

| Grignard Reagent (RMgX) | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| [3,5-D₂]PhMgBr | THF | +13.3 | +56 | [7] |

| [3,5-D₂]PhMgBr | 2-MeTHF | +10.6 | +21 | [7] |

| 2,6-Me₂C₆H₃-MgBr | THF | +8.0 | +56 | [7] |

| 2-F₃C-C₆H₄-MgBr | THF | 0.0 | +22 | [7] |

| 2-F₃C-C₆H₄-MgBr | 2-MeTHF | +13.5 | +75 | [7] |

| (CpTIPS)MgBr | Et₂O | -11.5 | +60 | [5][6] |

This table illustrates the range of thermodynamic values for different Grignard reagents and highlights the influence of the organic substituent and the solvent on the equilibrium.

Experimental Protocols

Synthesis of this compound in THF

A standard procedure for the preparation of this compound is essential for obtaining reproducible results.[8]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Schlenk flask and standard glassware for air-sensitive chemistry

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine to a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Slowly add a solution of vinyl bromide in anhydrous THF to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

-

The resulting grey to brownish solution of this compound is then ready for analysis or use.

Quantitative ¹H NMR (qNMR) Protocol for Schlenk Equilibrium Analysis

Sample Preparation:

-

Under an inert atmosphere, withdraw a precise volume of the this compound solution.

-

Add a known amount of a suitable internal standard (e.g., 1,4-dioxane (B91453) or ferrocene) that has a singlet resonance in a clear region of the spectrum.

-

Dilute the mixture with anhydrous deuterated THF (THF-d₈) in a sealed NMR tube.

NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard 90° pulse sequence.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio for accurate integration, particularly for the less abundant species.

-

Temperature: Maintain a constant and accurately recorded temperature throughout the experiment.

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the acquired spectrum.

-

Integrate the signals corresponding to the vinyl protons of this compound, divinylmagnesium, and the internal standard.

-

Calculate the concentration of each species based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.

-

Calculate the Schlenk equilibrium constant (K) using the determined concentrations.

Visualizing the Schlenk Equilibrium and Experimental Workflow

The Schlenk Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium between the monomeric and dimeric forms of the Grignard reagent, leading to the formation of the Schlenk products.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. db-thueringen.de [db-thueringen.de]

- 6. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Vinylmagnesium Bromide (CAS: 1826-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylmagnesium bromide, with the CAS registry number 1826-67-1, is a highly reactive and versatile organometallic compound, widely recognized as a pivotal Grignard reagent in organic synthesis.[1] Its primary utility lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data for researchers in academia and the pharmaceutical industry.

Physicochemical Properties

This compound is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), to ensure its stability.[1] The solution is generally colorless to pale yellow or brown.[1] Due to its high reactivity, it must be handled under an inert and anhydrous atmosphere to prevent decomposition by moisture and atmospheric oxygen.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1826-67-1 | [1] |

| Molecular Formula | C₂H₃BrMg | [1] |

| Molecular Weight | 131.26 g/mol | [1] |

| Appearance | Colorless to pale yellow or brown solution | [1] |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether) | [1] |

| Density (1.0 M in THF) | ~0.981 g/mL at 25 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its reaction products.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | A spectrum is available, showing the characteristic vinyl protons. | [3] |

| ¹³C NMR | Data is available for the vinyl carbons. | |

| Infrared (IR) | In-line FTIR can be used to monitor reactions. |

Synthesis of this compound

The preparation of this compound is a standard Grignard reaction involving the reaction of vinyl bromide with magnesium metal in an anhydrous ether solvent.

Experimental Protocol: Preparation of this compound

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

-

Magnesium turnings (1.2 g atoms)

-

Vinyl bromide (1.3 moles)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator, optional)

-

A 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

Procedure:

-

Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

-

Place the magnesium turnings in the flask.

-

Add enough anhydrous THF to just cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction (the color will disappear as the reaction starts).

-

Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

-

Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction should begin spontaneously, as evidenced by gentle bubbling and a slight increase in temperature.

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete reaction of the magnesium.

-

The resulting greyish-black solution is the this compound Grignard reagent, ready for use.

Applications in Organic Synthesis

This compound is a potent nucleophile and a strong base, making it a valuable tool in a variety of organic transformations. Its primary application is the addition of a vinyl group to an electrophilic center, most commonly a carbonyl group.

Reaction with Aldehydes and Ketones to form Allylic Alcohols

The reaction of this compound with aldehydes and ketones is a fundamental method for the synthesis of allylic alcohols.

Experimental Protocol: Synthesis of 1-Phenyl-2-propen-1-ol from Benzaldehyde (B42025)

Materials:

-

This compound solution (1.0 M in THF)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

Procedure:

-

Under a nitrogen atmosphere, add a solution of benzaldehyde in anhydrous THF to the reaction flask.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the this compound solution from the dropping funnel to the stirred solution of benzaldehyde.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenyl-2-propen-1-ol.

Table 3: Representative Yields for the Reaction of this compound with Carbonyl Compounds

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-2-propen-1-ol | High | [4] |

| Cyclohexanone | 1-Vinylcyclohexan-1-ol | High | |

| Acetone | 2-Methyl-3-buten-2-ol | High |

Other Synthetic Applications

Beyond simple additions to carbonyls, this compound participates in a range of other important reactions:

-

Conjugate Addition: In the presence of a Lewis acid, it can be used for the synthesis of 2-vinylchroman-4-ones through conjugate addition to chromones.

-

Synthesis of Complex Molecules: It has been employed in the multi-step synthesis of various natural products and drug intermediates.

Visualizations

Reaction Mechanism of Grignard Addition to a Ketone

References

An In-depth Technical Guide to the Fundamental Properties of Vinylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium bromide (CH₂=CHMgBr), a prominent member of the Grignard reagent family, is a powerful and versatile tool in organic synthesis, particularly for the formation of carbon-carbon bonds.[1] Its utility is especially pronounced in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, spectroscopic data, and detailed experimental protocols for its preparation and use. Furthermore, this document elucidates the key reaction mechanisms and experimental workflows through detailed visualizations to facilitate a deeper understanding and practical application of this important reagent.

Core Properties of this compound

This compound is an organomagnesium halide that is highly valued for its nucleophilic character at the vinyl carbon.[2] It is most commonly handled as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to ensure its stability and reactivity. The carbon-magnesium bond is highly polarized, rendering the vinyl carbon strongly nucleophilic and basic.

Physical Properties

Quantitative physical data for this compound, primarily as a 1M solution in THF, are summarized in the table below. It is important to note that the neat compound is not typically isolated due to its high reactivity and instability.

| Property | Value | Notes |

| Molecular Formula | C₂H₃BrMg | [3][4] |

| Molecular Weight | 131.26 g/mol | [3] |

| Appearance | Clear, colorless to light brown or pale yellow solution | [1] |

| Density (1M in THF) | ~0.981 g/mL at 25 °C | |

| Melting Point (of 1M THF solution) | -78 °C | [4] |

| Boiling Point (of 1M THF solution) | 48 °C | [4] |

| Solubility | Reacts vigorously with water; soluble in ethers. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound solutions.

¹H NMR (in THF): The proton NMR spectrum of this compound exhibits a characteristic pattern for the vinyl group. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment of the protons.[3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hα (CH=) | 6.148 | Doublet of Doublets | J(A,B) = 7.60, J(A,C) = 17.70 |

| Hβ (trans to MgBr) | 5.511 | Doublet of Doublets | J(A,B) = 7.60, J(B,C) = 23.30 |

| Hβ' (cis to MgBr) | 6.665 | Doublet of Doublets | J(A,C) = 17.70, J(B,C) = 23.30 |

¹³C NMR (in THF): The carbon NMR spectrum provides insight into the carbon framework of the molecule.[4]

| Carbon | Chemical Shift (δ, ppm) |

| C H=CH₂ | ~138 |

| CH=C H₂ | ~125 |

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| C=C Stretch (vinyl) | ~1610 - 1590 | Medium |

| =C-H Stretch (vinyl) | ~3080 - 3010 | Medium |

| =C-H Bend (vinyl) | ~990 and ~910 | Strong |

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[5] This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into the corresponding diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂). For this compound, the equilibrium can be represented as:

2 CH₂=CHMgBr ⇌ (CH₂=CH)₂Mg + MgBr₂

The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. In THF, the equilibrium generally favors the formation of the monomeric this compound, which is coordinated with solvent molecules.

Experimental Protocols

Strict anhydrous and anaerobic conditions are paramount for the successful preparation and use of this compound due to its high reactivity towards water and oxygen.[6]

Preparation of this compound

This protocol describes the laboratory-scale synthesis of a this compound solution in THF.[6]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas source (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inlet for the inert gas. Maintain a positive pressure of the inert gas throughout the experiment.

-

Magnesium Activation: Place the magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask until violet vapors of iodine are observed, then allow it to cool to room temperature under the inert atmosphere.

-

Initiation: Add enough anhydrous THF to cover the magnesium turnings. Add a small portion of a solution of vinyl bromide in anhydrous THF from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

-

Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the this compound reagent.

Grignard Reaction with a Ketone (e.g., Cyclohexanone)

This protocol outlines a typical application of this compound in a Grignard reaction with a ketone to form a tertiary alcohol.

Materials:

-

This compound solution (prepared as above)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanone in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared this compound solution to the stirred cyclohexanone solution via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol product, which can be further purified by distillation or chromatography.

Reaction Mechanisms and Experimental Workflows

Signaling Pathways and Logical Relationships

The core of the Grignard reaction is the nucleophilic addition of the carbanionic vinyl group to the electrophilic carbonyl carbon.[2] The reaction is believed to proceed through a six-membered ring transition state, especially in ethereal solvents.

Caption: Mechanism of the Grignard reaction with a ketone.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.

Caption: Experimental workflow for Grignard reagent synthesis and reaction.

Safety and Handling

This compound is a highly reactive and flammable substance that reacts violently with water.[7] It is crucial to handle it under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times. Care should be taken to avoid contact with protic solvents, acids, and oxidizing agents.

Applications in Drug Development and Research

The ability of this compound to introduce a vinyl group makes it an invaluable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. The vinyl moiety can serve as a versatile handle for further functionalization, such as in cross-coupling reactions, epoxidations, or olefin metathesis, enabling the construction of diverse molecular scaffolds. Its predictable reactivity and commercial availability in solution make it a reliable choice for both small-scale research and large-scale manufacturing processes in the pharmaceutical industry.

Conclusion

This compound remains a cornerstone of modern organic synthesis. Its fundamental properties, characterized by high nucleophilicity and predictable reactivity, make it an indispensable tool for the formation of carbon-carbon bonds. A thorough understanding of its physical and chemical properties, coupled with meticulous adherence to experimental protocols and safety precautions, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical sectors. The detailed information and visual guides provided herein are intended to support researchers and scientists in harnessing the full potential of this powerful Grignard reagent.

References

- 1. CAS 1826-67-1: this compound solution [cymitquimica.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. This compound(1826-67-1) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | 1826-67-1 | TCI AMERICA [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

The Reactivity of Vinylmagnesium Bromide with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium bromide, a prominent Grignard reagent, is a potent vinyl carbanion equivalent extensively utilized in organic synthesis for the formation of carbon-carbon bonds. However, its high reactivity also renders it extremely sensitive to protic solvents. This technical guide provides a comprehensive overview of the reactivity of this compound with various protic solvents. The document elucidates the underlying reaction mechanisms, explores the factors governing reactivity, presents detailed experimental protocols for characterization, and offers insights into the practical implications for synthetic chemistry.

Introduction

Grignard reagents, with the general formula R-Mg-X, are among the most versatile organometallic compounds in a chemist's toolkit.[1] The polarized carbon-magnesium bond imparts significant carbanionic character to the organic moiety, making them powerful nucleophiles and strong bases.[2][3] this compound (CH₂=CHMgBr) is a widely used Grignard reagent that serves as a vinyl anion synthon, enabling the introduction of a vinyl group into a wide array of organic molecules.

A critical aspect of the chemistry of Grignard reagents is their incompatibility with protic solvents.[4][5][6] These solvents, which possess a hydrogen atom bonded to an electronegative atom (such as oxygen or nitrogen), can readily protonate the Grignard reagent, leading to its decomposition.[7] This acid-base reaction is typically rapid and highly exothermic. Understanding the nuances of this reactivity is paramount for the successful design and execution of synthetic routes involving this compound.

This guide will delve into the core principles of this compound's reactivity with protic solvents, providing a foundational understanding for researchers in organic synthesis and drug development.

The Fundamental Reaction: Protonolysis

The reaction between this compound and a protic solvent is a classic acid-base reaction, often referred to as protonolysis. The vinyl group, being the conjugate base of a very weak acid (ethene, pKa ≈ 44), is a powerful base.[8] It readily abstracts a proton from any solvent that is more acidic than ethene.

The general reaction can be depicted as follows:

CH₂=CHMgBr + H-A → CH₂=CH₂ + Mg(A)Br

Where H-A represents a generic protic solvent. The products of this reaction are ethene gas and the corresponding magnesium halide salt of the conjugate base of the protic solvent.[9] This reaction is essentially irreversible and leads to the consumption of the Grignard reagent, thereby reducing the yield of the desired product in a synthetic transformation.[10]

Factors Influencing Reactivity

The rate and vigor of the reaction between this compound and a protic solvent are primarily influenced by two key factors: the acidity of the protic solvent and steric hindrance.

Acidity of the Protic Solvent (pKa)

The acidity of the protic solvent, quantified by its pKa value, is the dominant factor determining the reactivity. The lower the pKa of the protic solvent, the more acidic it is, and the faster it will react with the Grignard reagent. The reaction is thermodynamically favorable if the protic solvent is a stronger acid than the conjugate acid of the Grignard reagent (ethene). Given the extremely high pKa of ethene, virtually all common protic solvents will react exothermically with this compound.

Steric Hindrance

Steric hindrance, both in the Grignard reagent and the protic solvent, can influence the rate of the protonolysis reaction. While this compound itself is not particularly sterically hindered, the steric bulk of the protic solvent can play a significant role. As the steric bulk around the acidic proton of the protic solvent increases, the rate of the reaction is expected to decrease due to greater difficulty in the approach of the vinyl carbanion to abstract the proton.[11] For instance, the reaction with a sterically hindered alcohol like tert-butanol (B103910) is expected to be slower than with methanol.[12]

Quantitative Data on Reactivity

While the qualitative principles of reactivity are well-established, precise, comparative kinetic data for the reaction of this compound with a wide range of protic solvents is not extensively documented in readily accessible literature. The reactions are generally considered to be extremely fast, often diffusion-controlled, making kinetic measurements challenging. However, we can construct a table summarizing the properties of common protic solvents and their expected relative reactivity with this compound based on the principles of acidity and steric hindrance.

| Protic Solvent | Formula | pKa (in water) | Steric Hindrance | Expected Relative Reactivity |

| Water | H₂O | 15.7 | Low | Very High |

| Methanol | CH₃OH | 15.5 | Low | Very High |

| Ethanol | CH₃CH₂OH | 15.9 | Moderate | High |

| Isopropanol | (CH₃)₂CHOH | 16.5 | Medium | Moderate to High |

| tert-Butanol | (CH₃)₃COH | 18.0 | High | Moderate |

| Acetic Acid | CH₃COOH | 4.76 | Low | Extremely High (Violent) |

| Ammonia | NH₃ | 38 | Low | Low (but reactive) |

| Diethylamine | (CH₃CH₂)₂NH | 36 | Medium | Very Low |

Disclaimer: The "Expected Relative Reactivity" is a qualitative assessment based on chemical principles. Actual reaction rates can be influenced by various factors including solvent effects, temperature, and the specific form of the Grignard reagent in solution (e.g., monomer, dimer).

Experimental Protocols

To investigate the reactivity of this compound with protic solvents, several experimental protocols can be employed. All experiments involving Grignard reagents must be conducted under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.

Protocol for Preparation of this compound

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas line (N₂ or Ar)

Procedure:

-

Assemble the flame-dried glassware (flask, condenser, dropping funnel) under a positive pressure of inert gas.

-

Place the magnesium turnings and a small crystal of iodine in the flask.

-

Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium (the violet iodine vapor will sublime).

-

Allow the flask to cool to room temperature.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

-

Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle exotherm).

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete conversion. The resulting greyish solution is this compound.

Protocol for Qualitative Reactivity Assessment

Objective: To visually compare the reactivity of this compound with different protic solvents.

Procedure:

-

Prepare a solution of this compound in THF as described in Protocol 5.1.

-

In separate, dry test tubes under an inert atmosphere, place a small amount (e.g., 1 mL) of the this compound solution.

-

To each test tube, add a few drops of a different protic solvent (e.g., water, methanol, ethanol, tert-butanol) and observe the reaction.

-

Note the vigor of the reaction (e.g., gas evolution rate, temperature change) for each protic solvent.

Protocol for Quantitative Analysis via Gasometry

Objective: To quantify the amount of ethene gas evolved upon reaction with a protic solvent.

Equipment:

-

A gas-tight syringe or a gas burette connected to the reaction flask.

Procedure:

-

Set up the reaction as described in Protocol 5.1, but connect the reaction flask to a gas burette.

-

Inject a known, stoichiometric amount of the protic solvent into the this compound solution.

-

Measure the volume of ethene gas evolved over time.

-

The rate of gas evolution can be used to compare the reaction rates of different protic solvents.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.

Caption: General reaction mechanism of this compound with a protic solvent.

Caption: The Schlenk equilibrium for Grignard reagents in solution.

Caption: Experimental workflow for the reaction of this compound with a protic solvent.

Conclusion

The reaction of this compound with protic solvents is a fundamental aspect of its chemistry that every researcher and scientist in the field of organic synthesis must thoroughly understand. This acid-base reaction is rapid, exothermic, and leads to the consumption of the valuable Grignard reagent. The reactivity is primarily governed by the acidity of the protic solvent, with steric factors playing a secondary role. While precise comparative kinetic data remains sparse in the literature, the principles outlined in this guide provide a robust framework for predicting and controlling these reactions. By adhering to strict anhydrous techniques and carefully considering the choice of solvents and reagents, the synthetic utility of this compound can be fully harnessed, enabling the efficient construction of complex molecules for applications in drug development and beyond.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Chemical Reactivity [www2.chemistry.msu.edu]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Vinylmagnesium Bromide in THF vs. Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of vinylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, within two commonly utilized ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. The selection of an appropriate solvent is paramount in any reaction involving Grignard reagents, as it profoundly influences the reagent's solubility, stability, and subsequent reactivity. This document provides a comparative analysis, supported by available data, established chemical principles, and detailed experimental context.

Executive Summary

Tetrahydrofuran (THF) is demonstrably the superior solvent for this compound, facilitating the preparation of more concentrated and stable solutions compared to diethyl ether. While precise quantitative solubility limits are not extensively documented in comparative studies, empirical evidence from commercial availability and synthetic protocols indicates a significantly higher solubility in THF. This enhanced solubility is primarily attributed to THF's superior ability as a Lewis base to solvate the magnesium center, which disrupts the aggregation of the Grignard reagent and favors the more soluble monomeric species as dictated by the Schlenk equilibrium.

Comparative Solubility Data

Direct side-by-side quantitative solubility data for this compound in THF and diethyl ether is sparse in the literature. However, a clear qualitative and semi-quantitative picture emerges from commercially available solutions and established laboratory preparation methods.

| Solvent | Common Commercial Concentration(s) | Observations & Inferences |

| Tetrahydrofuran (THF) | 1.0 M, 2.0 M[1] | Commercially available in higher concentrations, indicating greater solubility. Preparative literature describes stable ~1.0 M solutions.[2] |

| Diethyl Ether | Typically prepared in situ; less common commercially. | Generally considered to have lower solubility for most Grignard reagents compared to THF due to weaker solvating ability.[3] |

The Role of the Solvent and the Schlenk Equilibrium

The solubility of a Grignard reagent (RMgX) in an ethereal solvent is not a simple dissolution process. It is governed by the complex Schlenk equilibrium , which describes the distribution of various organomagnesium species in solution.[4][5]

The solvent's role is to coordinate with the electron-deficient magnesium atom. This solvation is critical for breaking up the dimeric or oligomeric aggregates of the Grignard reagent, which are less soluble, into more soluble monomeric forms.[3]

-

Tetrahydrofuran (THF): As a strong Lewis base, THF coordinates strongly with the magnesium center.[4][6] This effective solvation shifts the Schlenk equilibrium towards the monomeric RMgX species, leading to higher solubility. The bidentate nature of the oxygen atoms in the THF ring may also contribute to more stable solvated complexes.

-

Diethyl Ether: While a suitable solvent, diethyl ether is a weaker Lewis base than THF.[3] Consequently, it is less effective at breaking up the aggregated forms of the Grignard reagent, resulting in a higher proportion of less soluble dimeric and oligomeric species in solution and thus, lower overall solubility.

The following diagram illustrates the influence of the solvent on the Schlenk equilibrium for this compound.

Experimental Protocols

Preparation of ~1.0 M this compound in THF[3]

Objective: To prepare a solution of this compound in tetrahydrofuran with a concentration of approximately 1.0 M.

Materials:

-

Magnesium turnings, well-dried (1.5 mol, 36 g)

-

Anhydrous tetrahydrofuran (THF), ~410 mL total

-

1,2-Dibromoethane (B42909) (4 mL) for activation

-

Vinyl bromide (1.1 mol, 118 g)

Methodology:

-